REACTION_CXSMILES
|
[Cl:1][C:2](Cl)([Cl:16])[CH:3](OC(=O)C)[C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:5]=1[F:11]>C(O)(=O)C.[Zn]>[Cl:16][C:2]([Cl:1])=[CH:3][C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:5]=1[F:11]
|
Name
|
title compound
|
Quantity
|
18.2 g
|
Type
|
reactant
|
Smiles
|
ClC(C(C1=C(C=CC(=C1)F)F)OC(C)=O)(Cl)Cl
|
Name
|
|
Quantity
|
95 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
two
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
7.6 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reached 60° C
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
ADDITION
|
Details
|
pentane (200 mL) and water (200 mL) were added
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
WASH
|
Details
|
the water phase washed once again with pentane
|
Type
|
WASH
|
Details
|
washed with sodium hydrogen carbonate solution until pH
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentration
|
Type
|
CUSTOM
|
Details
|
on reduced-pressure evaporator
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
ClC(=CC1=C(C=CC(=C1)F)F)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |